Kgp-IN-1 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

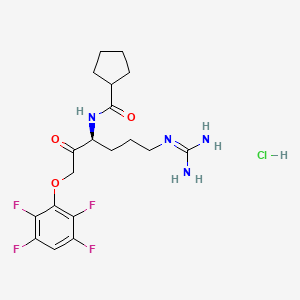

2D Structure

Properties

IUPAC Name |

N-[(3S)-6-(diaminomethylideneamino)-2-oxo-1-(2,3,5,6-tetrafluorophenoxy)hexan-3-yl]cyclopentanecarboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24F4N4O3.ClH/c20-11-8-12(21)16(23)17(15(11)22)30-9-14(28)13(6-3-7-26-19(24)25)27-18(29)10-4-1-2-5-10;/h8,10,13H,1-7,9H2,(H,27,29)(H4,24,25,26);1H/t13-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZWDKAZULMZGDB-ZOWNYOTGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC(CCCN=C(N)N)C(=O)COC2=C(C(=CC(=C2F)F)F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)COC2=C(C(=CC(=C2F)F)F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClF4N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Kgp-IN-1 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kgp-IN-1 hydrochloride is a selective inhibitor of arginine-specific gingipain (Rgp), a key virulence factor produced by the bacterium Porphyromonas gingivalis. As a cysteine protease, Rgp plays a critical role in the pathogenesis of periodontal disease and has been implicated in other systemic conditions. This technical guide elucidates the mechanism of action of this compound, detailing its molecular target, the downstream consequences of its inhibitory activity, and relevant experimental protocols for its characterization. Information regarding this compound is primarily derived from patent literature, specifically patent WO2017201322A1, where it is referred to as compound 13-R.[1] While peer-reviewed quantitative data for this specific compound is limited, this guide provides a comprehensive overview based on available information and the broader understanding of arginine-specific gingipain inhibition.

Introduction to Arginine-Specific Gingipain (Rgp)

Arginine-specific gingipains (RgpA and RgpB) are trypsin-like cysteine proteases secreted by Porphyromonas gingivalis, a gram-negative anaerobe strongly associated with chronic periodontitis. These enzymes are pivotal to the bacterium's survival and pathogenicity, contributing to:

-

Tissue Destruction: Degradation of extracellular matrix proteins such as collagen, leading to the breakdown of periodontal tissues.

-

Immune Evasion: Cleavage of host defense molecules, including cytokines and immunoglobulins, thereby dysregulating the host immune response.

-

Nutrient Acquisition: Proteolysis of host proteins to provide essential nutrients for bacterial growth.

-

Biofilm Formation: Facilitating the co-aggregation of bacteria and the establishment of biofilms.

Given their central role in pathogenesis, gingipains are a prime therapeutic target for the management of diseases associated with P. gingivalis.

This compound: A Selective Rgp Inhibitor

This compound is identified as an inhibitor of arginine-specific gingipain.[1] Its primary mechanism of action is the direct inhibition of the proteolytic activity of Rgp.

Quantitative Data

| Compound | Target | Ki (nM) | Source |

| KYT-1 | RgpA/B | 40 | [2] |

| This compound | Rgp | Data not publicly available in peer-reviewed literature | Derived from patent WO2017201322A1 [1] |

Signaling Pathways Modulated by Rgp Inhibition

The proteolytic activity of Rgp can influence various host cell signaling pathways. While direct studies on the signaling effects of this compound are not available, the consequences of Rgp inhibition can be inferred from studies on P. gingivalis and other gingipain inhibitors. One of the key pathways implicated is the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation, differentiation, and survival.

P. gingivalis infection has been shown to modulate the MAPK/ERK pathway, and gingipains are key mediators of this effect. By degrading host cell surface receptors and signaling molecules, Rgp can dysregulate normal cellular signaling. Inhibition of Rgp by compounds like this compound is expected to counteract these effects, thereby restoring normal cell signaling and reducing the inflammatory response.

Caption: Signaling pathway affected by Rgp and its inhibition.

Experimental Protocols

The following are representative protocols for the characterization of arginine-specific gingipain inhibitors like this compound.

Gingipain Activity Assay (Biochemical Assay)

This assay quantitatively measures the enzymatic activity of Rgp and its inhibition.

Materials:

-

Purified arginine-specific gingipain (RgpB is commonly used).

-

Assay Buffer: 200 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 7.6.

-

Reducing Agent: 10 mM L-cysteine.

-

Chromogenic or Fluorogenic Substrate: e.g., Nα-Benzoyl-DL-arginine-p-nitroanilide (BAPNA) or a fluorescent substrate.

-

This compound stock solution (in a suitable solvent like DMSO).

-

96-well microtiter plates.

-

Spectrophotometer or fluorometer.

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the purified Rgp enzyme to each well (except for the blank).

-

Add the different concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known Rgp inhibitor, if available).

-

Activate the enzyme by adding the reducing agent (L-cysteine) and incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding the substrate to all wells.

-

Measure the absorbance or fluorescence at appropriate intervals to monitor the rate of substrate hydrolysis.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Cell-Based Invasion Assay

This assay assesses the ability of an inhibitor to block the invasion of host cells by P. gingivalis.

Materials:

-

Human gingival epithelial cells (GECs) or other suitable host cell line.

-

P. gingivalis culture.

-

Cell culture medium (e.g., DMEM) with and without antibiotics.

-

This compound.

-

Gentamicin and metronidazole solution to kill extracellular bacteria.

-

Sterile water for cell lysis.

-

Blood agar plates.

Procedure:

-

Seed GECs in 24-well plates and grow to confluence.

-

Pre-incubate P. gingivalis with various concentrations of this compound for 30 minutes.

-

Infect the GEC monolayers with the pre-treated P. gingivalis at a specific multiplicity of infection (MOI) for 90 minutes.

-

Wash the cells with PBS to remove non-adherent bacteria.

-

Add medium containing gentamicin and metronidazole to kill any remaining extracellular bacteria and incubate for 1 hour.

-

Wash the cells again with PBS.

-

Lyse the GECs with sterile water to release the internalized bacteria.

-

Plate serial dilutions of the cell lysates on blood agar plates and incubate anaerobically to determine the number of colony-forming units (CFU) of invasive bacteria.

-

Compare the CFU counts from inhibitor-treated groups to the untreated control to determine the effect of this compound on bacterial invasion.

Caption: Experimental workflow for a cell invasion assay.

Conclusion

This compound is a targeted inhibitor of arginine-specific gingipain from Porphyromonas gingivalis. By neutralizing the proteolytic activity of this key virulence factor, this compound has the potential to mitigate the pathogenic effects of P. gingivalis, including tissue destruction and immune dysregulation. While further studies are needed to fully elucidate its pharmacological profile and to establish definitive quantitative measures of its inhibitory potency in peer-reviewed settings, the available information strongly supports its mechanism of action as a direct inhibitor of Rgp. The experimental protocols outlined provide a framework for the continued investigation and characterization of this and other gingipain inhibitors.

References

An In-depth Technical Guide to Kgp-IN-1 Hydrochloride: An Arginine-Specific Gingipain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gingipains, the cysteine proteases secreted by the keystone periodontal pathogen Porphyromonas gingivalis, are critical virulence factors implicated not only in the destruction of periodontal tissue but also in the pathogenesis of systemic inflammatory conditions. These enzymes, categorized as arginine-specific (Rgp) and lysine-specific (Kgp), represent prime targets for therapeutic intervention. This technical guide provides a comprehensive overview of Kgp-IN-1 hydrochloride, a potent inhibitor of arginine-specific gingipains.

It is critical to note a clarification in nomenclature: while commercially available as "this compound," this compound is identified as Compound 13-R in its source patent literature (WO2017201322A1) and is characterized as a selective arginine-specific gingipain (Rgp) inhibitor [1][2]. This guide will proceed with this clarified specificity, using the designation Compound 13-R (Kgp-IN-1) to bridge the public information with its commercial name.

This document details the mechanism of action of Compound 13-R (Kgp-IN-1), presents available quantitative data, outlines detailed experimental protocols for its evaluation, and visualizes the complex signaling pathways modulated by gingipain activity.

Mechanism of Action: Targeting a Key Virulence Factor

P. gingivalis produces two types of gingipains: arginine-specific (RgpA and RgpB) and lysine-specific (Kgp)[3]. These enzymes are vital for the bacterium's survival and pathogenicity, enabling it to acquire nutrients, evade the host immune system, and degrade host tissues[4][5].

Compound 13-R (Kgp-IN-1) is a small molecule designed to selectively inhibit the proteolytic activity of arginine-specific gingipains (Rgp)[1][2]. By binding to the active site of Rgp, the inhibitor blocks the enzyme's ability to cleave host proteins at arginine residues. This inhibition disrupts key pathogenic processes of P. gingivalis, including:

-

Tissue Destruction: Prevents the degradation of structural proteins like collagen[1].

-

Immune Evasion: Protects host defense proteins, such as cytokines and immunoglobulins, from proteolytic inactivation[3].

-

Nutrient Acquisition: Hinders the breakdown of host proteins for bacterial nutrition.

The targeted inhibition of Rgp represents a promising therapeutic strategy to neutralize a primary virulence mechanism of P. gingivalis without the broad-spectrum effects of traditional antibiotics, potentially reducing the risk of antibiotic resistance and disruption of the host microbiome.

Quantitative Data

Specific inhibitory constants such as IC50 and Ki values for Compound 13-R (this compound) are not publicly disclosed in the source patent or peer-reviewed literature. Patent WO2017201322A1 demonstrates its efficacy at a concentration of 50 µM in a collagen degradation assay[1]. For context, the following table includes data for other known synthetic and natural gingipain inhibitors.

| Inhibitor | Target Gingipain(s) | Inhibition Constant (Ki) / IC50 | Notes |

| Compound 13-R (Kgp-IN-1) | Rgp | Data not publicly available | Demonstrated efficacy at 50 µM in a collagen degradation assay[1]. |

| KYT-1 | Rgp | ~ Low nM range | Potent and selective synthetic peptide-based inhibitor[6]. |

| KYT-36 | Kgp | ~ Low nM range | Potent and selective synthetic peptide-based inhibitor[6]. |

| Atuzaginstat (COR388) | Kgp | IC50 <50 pM | Orally bioavailable, covalent inhibitor investigated for Alzheimer's disease[7]. |

| Compound 8 (Prenyl Flavonoid) | Rgp | Ki = 1.67 ± 0.07 µM | Non-competitive natural product inhibitor[6]. |

| Compound 8 (Prenyl Flavonoid) | Kgp | Ki = 2.71 ± 0.22 µM | Non-competitive natural product inhibitor[6]. |

Experimental Protocols

The following are detailed methodologies representative of the key experiments used to characterize and evaluate arginine-specific gingipain inhibitors like Compound 13-R (Kgp-IN-1).

Synthesis of Compound 13-R (Kgp-IN-1) Hydrochloride

The precise, step-by-step synthesis protocol for Compound 13-R is proprietary information contained within patent WO2017201322A1 and is not publicly detailed. The synthesis of small molecule protease inhibitors typically involves multi-step organic chemistry procedures to construct a scaffold that can specifically interact with the enzyme's active site.

Purification of Arginine-Specific Gingipain (Rgp)

Objective: To isolate active Rgp from P. gingivalis culture for use in inhibition assays.

Protocol:

-

Culture Porphyromonas gingivalis (e.g., strain HG66 or W50) in an appropriate anaerobic liquid medium.

-

Centrifuge the culture to pellet the bacterial cells and collect the supernatant (spent growth medium).

-

Purify RgpA and RgpB from the supernatant using sequential chromatography techniques, such as ion-exchange and affinity chromatography[8].

-

Verify the purity of the enzyme fractions using SDS-PAGE.

-

Determine the concentration of active enzyme through active site titration using a known irreversible inhibitor like FPR-cmk (D-Phe-Pro-Arg-chloromethylketone)[8].

In Vitro Rgp Inhibition Assay (Fluorogenic Substrate)

Objective: To quantify the inhibitory activity of Compound 13-R (Kgp-IN-1) against purified Rgp.

Protocol:

-

Prepare a stock solution of Compound 13-R (Kgp-IN-1) hydrochloride in a suitable solvent (e.g., DMSO).

-

Prepare a reaction buffer (e.g., 200 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 7.6)[3].

-

Activate purified Rgp by incubating with a reducing agent (e.g., 10 mM cysteine) in the buffer at 37°C for 10 minutes[8].

-

In a 96-well microplate, add the activated Rgp enzyme to wells containing serial dilutions of Compound 13-R (Kgp-IN-1) or vehicle control.

-

Pre-incubate the enzyme-inhibitor mixture at 37°C for a defined period (e.g., 10-30 minutes).

-

Initiate the enzymatic reaction by adding a fluorogenic substrate specific for Rgp, such as Nα-Benzoyl-L-arginine 7-amido-4-methylcoumarin hydrochloride (Boc-Val-Leu-Lys-AMC) or Nα-Benzoyl-DL-arginine β-naphthylamide hydrochloride[9].

-

Monitor the release of the fluorescent product (e.g., AMC) over time using a fluorescence plate reader (e.g., Excitation: 380 nm, Emission: 440 nm)[6].

-

Calculate the rate of reaction and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Collagen Degradation Assay

Objective: To assess the ability of Compound 13-R (Kgp-IN-1) to protect a key host protein from degradation by native gingipains in P. gingivalis supernatant. This protocol is based on the experiment described in patent WO2017201322A1[1].

Protocol:

-

Prepare reaction mixtures in microcentrifuge tubes containing:

-

10 µg of collagen (e.g., Type I collagen).

-

20 mM sodium phosphate buffer, pH 7.5.

-

5 mM cysteine (to activate gingipains).

-

0.6 µg of P. gingivalis culture supernatant (as the source of gingipains).

-

-

To the experimental tubes, add Compound 13-R (Kgp-IN-1) to a final concentration of 50 µM. Add vehicle to the control tube.

-

Incubate all tubes for 1 hour at 37°C.

-

Terminate the reaction by adding a broad-spectrum protease inhibitor cocktail.

-

Analyze the samples by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) followed by Coomassie blue staining.

-

Assess inhibition by comparing the integrity of the collagen bands in the inhibitor-treated sample versus the control sample, where collagen will be degraded.

Visualization of Signaling Pathways and Workflows

Gingipains modulate host inflammatory responses by interacting with various cell surface receptors and signaling molecules. The following diagrams, generated using Graphviz, illustrate key pathways and a general experimental workflow.

Caption: Gingipain activation of cell surface receptors triggers the p38 MAPK pathway.

Caption: Inactive gingipains can induce inflammation via the EGFR-PI3K-AKT pathway.

Caption: Workflow for evaluating the efficacy of a gingipain inhibitor.

References

- 1. WO2017201322A1 - Treatment of osteoarthritis with gingipain blocking agents - Google Patents [patents.google.com]

- 2. adooq.com [adooq.com]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of Gingipains and Porphyromonas gingivalis Inhibitors from Food-Derived Natural Products: A Narrative Review [mdpi.com]

- 5. Strategies for the inhibition of gingipains for the potential treatment of periodontitis and associated systemic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proteolytic Activity-Independent Activation of the Immune Response by Gingipains from Porphyromonas gingivalis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HRP20201473T1 - Inhibitori lizin gingipaina - Google Patents [patents.google.com]

- 8. Arginine-specific gingipains from Porphyromonas gingivalis deprive protective functions of secretory leucocyte protease inhibitor in periodontal tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Discovery and Synthesis of Kgp-IN-1 Hydrochloride: A Technical Guide to a Novel Arginine-Gingipain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery, synthesis, and biological context of Kgp-IN-1 hydrochloride, a potent and selective arginine-specific gingipain (Rgp) inhibitor. Originating from a comprehensive research program targeting virulence factors of the keystone pathogen Porphyromonas gingivalis, this compound represents a promising therapeutic candidate. This document provides an in-depth overview of the scientific rationale for its development, a generalized synthesis approach based on related compounds, and standardized protocols for its biological evaluation. Furthermore, it elucidates the critical signaling pathways disrupted by gingipain activity and targeted by this class of inhibitors.

Discovery and Rationale

This compound, identified as compound 13-R in patent WO2017201322A1, was discovered and developed by Cortexyme, Inc. (now part of Quince Therapeutics and Lighthouse Pharmaceuticals). The discovery is rooted in the "gingipain hypothesis," which posits that gingipains—a class of cysteine proteases secreted by P. gingivalis—are key drivers of pathology in a range of diseases, including periodontal disease and Alzheimer's disease.[1][2]

P. gingivalis is a gram-negative anaerobe and a primary pathogen in chronic periodontitis. Its virulence is largely attributed to the secretion of gingipains, which are categorized into arginine-specific (RgpA and RgpB) and lysine-specific (Kgp) proteases.[1] These enzymes are crucial for the bacterium's survival and pathogenesis, enabling the degradation of host tissues, dysregulation of the host immune response, and acquisition of nutrients.[1]

The development of small molecule gingipain inhibitors like this compound is a targeted therapeutic strategy aimed at neutralizing these key virulence factors. By inhibiting Rgp activity, this compound is designed to prevent the cascade of cellular and molecular events that lead to tissue destruction and inflammation. Cortexyme's clinical candidates, COR388 (atuzaginstat) and COR588, which are lysine-gingipain inhibitors, have demonstrated the potential of this approach in clinical trials for Alzheimer's disease and periodontal disease, providing a strong rationale for the development of arginine-specific inhibitors as well.[3][4][5]

Chemical Synthesis

While the precise, step-by-step synthesis of this compound (compound 13-R) is detailed within patent WO2017201322A1, this section provides a representative synthetic approach for this class of peptidomimetic inhibitors. The synthesis of such compounds typically involves standard peptide coupling reactions and the introduction of a warhead that covalently interacts with the active site cysteine of the gingipain.

A generalized synthetic scheme would likely involve:

-

Preparation of the N-terminal capping group: This often involves the activation of a carboxylic acid (e.g., cyclopentanecarboxylic acid) for amide bond formation.

-

Synthesis of the core amino acid scaffold: This would involve the use of a protected arginine mimic or a precursor that can be converted to the guanidino group.

-

Peptide coupling: The N-terminal cap is coupled to the arginine mimic using standard peptide coupling reagents (e.g., HBTU, TCFH).

-

Introduction of the C-terminal electrophile: A key feature of many cysteine protease inhibitors is a C-terminal "warhead" that reacts with the active site cysteine. This could be an aldehyde, a ketone, or another reactive group.

-

Deprotection and Salt Formation: Removal of any protecting groups and subsequent treatment with hydrochloric acid would yield the final hydrochloride salt, which often has improved solubility and stability.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C19H25ClF4N4O3 |

| Molecular Weight | 468.87 g/mol |

| CAS Number | 2097865-47-7 |

| Appearance | White to off-white solid |

| Target | Arginine-specific gingipains (Rgp) |

Biological Activity and Quantitative Data

This compound is a potent inhibitor of arginine-specific gingipains. While specific quantitative data such as IC50 or Ki values for this compound are proprietary to the patent holders, related compounds from the same class have demonstrated high potency, often in the nanomolar range. The inhibitory activity of this class of compounds is critical for preventing the downstream pathological effects of Rgp.

Table 2: Representative Biological Data for Gingipain Inhibitors

| Compound Class | Target | Potency (IC50/Ki) | Assay Type |

| Arginine-specific Inhibitors | RgpA/RgpB | Nanomolar range (expected) | Enzymatic Assay |

| Lysine-specific Inhibitors (e.g., COR388) | Kgp | Nanomolar range | Enzymatic Assay |

Note: The potency for arginine-specific inhibitors is an expected value based on the therapeutic rationale and data from related compounds.

Experimental Protocols

The following section details a generalized protocol for assessing the inhibitory activity of compounds like this compound against arginine-gingipain.

Arginine-Gingipain (Rgp) Inhibition Assay

This assay measures the ability of an inhibitor to block the proteolytic activity of Rgp using a chromogenic substrate.

Materials:

-

Purified RgpB enzyme

-

Assay Buffer: 200 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, pH 7.6

-

Reducing Agent: 10 mM L-cysteine (freshly prepared)

-

Substrate: Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA)

-

Inhibitor: this compound dissolved in DMSO

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Protocol:

-

Prepare a stock solution of this compound in DMSO. Create a dilution series of the inhibitor in the Assay Buffer.

-

In a 96-well plate, add 50 µL of the diluted inhibitor to triplicate wells. For control wells, add 50 µL of Assay Buffer with the corresponding DMSO concentration.

-

Activate the RgpB enzyme by incubating it with 10 mM L-cysteine in the Assay Buffer for 10 minutes at 37°C.

-

Add 25 µL of the activated RgpB solution to each well of the microplate.

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 25 µL of the BAPNA substrate solution to each well.

-

Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.

-

The rate of BAPNA hydrolysis is determined from the linear portion of the absorbance curve.

-

Calculate the percent inhibition for each inhibitor concentration relative to the control wells.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow

Caption: Workflow for Rgp inhibition assay.

Signaling Pathways and Mechanism of Action

Gingipains are pivotal in the pathogenesis of diseases by disrupting host signaling pathways, leading to inflammation and tissue degradation. This compound, by inhibiting Rgp, intervenes in these pathological processes.

Pro-inflammatory Signaling Cascade

Rgps can activate host cell receptors, such as Protease-Activated Receptors (PARs), and cleave components of the complement and kinin systems. This leads to the activation of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways (e.g., p38, ERK) and the NF-κB pathway. The activation of these pathways results in the production and release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, perpetuating a cycle of inflammation and tissue damage.

Caption: Gingipain-mediated pro-inflammatory signaling.

Disruption of Host Proteins and Neurodegeneration

In the context of neurodegenerative diseases like Alzheimer's, gingipains have been shown to cleave important neuronal proteins such as tau and apolipoprotein E (ApoE).[1][2][6] The fragmentation of these proteins can lead to the formation of neurotoxic species, contributing to neuroinflammation and neuronal cell death. By entering the central nervous system, gingipains can directly contribute to the pathology observed in Alzheimer's disease. Gingipain inhibitors like this compound are therefore being investigated for their potential to halt this neurodegenerative process.

Conclusion

This compound is a promising therapeutic agent developed from a targeted drug discovery program aimed at neutralizing the key virulence factors of P. gingivalis. As an arginine-specific gingipain inhibitor, it has the potential to treat a variety of diseases where gingipain activity is a critical pathogenic driver, including periodontal and potentially neurodegenerative diseases. Further research and clinical development will be crucial to fully elucidate its therapeutic efficacy and safety profile. This technical guide provides a foundational understanding of this compound for the scientific and drug development community, encouraging further investigation into this important class of inhibitors.

References

- 1. COR388 (atuzaginstat): an investigational gingipain inhibitor for the treatment of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cortexyme Inc. presents data from its Phase 1b trial of the gingipain inhibitor COR388, showing reduced ApoE fragmentation in treated participants | Alzheimer Europe [alzheimer-europe.org]

- 3. alzheimersnewstoday.com [alzheimersnewstoday.com]

- 4. alzdiscovery.org [alzdiscovery.org]

- 5. alzheimersnewstoday.com [alzheimersnewstoday.com]

- 6. researchgate.net [researchgate.net]

Unraveling Kgp-IN-1 Hydrochloride: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the chemical properties, structure, and mechanism of action of Kgp-IN-1 hydrochloride, a potent and specific inhibitor of arginine-specific gingipain (Rgp) from the periodontal pathogen Porphyromonas gingivalis. This document is intended for researchers, scientists, and drug development professionals engaged in the study of periodontal disease, bacterial virulence, and protease inhibitor discovery.

Chemical Properties and Structure

This compound is a small molecule inhibitor designed to target the catalytic activity of Rgp, a key virulence factor of P. gingivalis. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₉H₂₅ClF₄N₄O₃ |

| Molecular Weight | 468.88 g/mol |

| CAS Number | 2097865-47-7 |

| Appearance | White to off-white solid |

| Purity | ≥95% |

| SMILES | O=C(N--INVALID-LINK--C(COC1=C(F)C(F)=CC(F)=C1F)=O)C2CCCC2.Cl |

| IUPAC Name (generated) | (2S)-1-((2,3,5,6-tetrafluorophenyl)methoxy)-1-oxo-5-guanidino-pentan-2-yl cyclopentanecarboxamide hydrochloride |

| Solubility | Soluble in DMSO (≥125 mg/mL) |

Mechanism of Action: Inhibition of Arginine-Specific Gingipain (Rgp)

This compound functions as a highly specific inhibitor of arginine-specific gingipains (Rgps), which are cysteine proteases secreted by Porphyromonas gingivalis. Rgps play a critical role in the pathogenesis of periodontal disease by degrading a wide range of host proteins, leading to tissue destruction and evasion of the host immune response.

The primary mechanism of action involves the binding of this compound to the active site of Rgp, thereby preventing the cleavage of its natural substrates. This inhibition disrupts key virulence pathways of P. gingivalis, including:

-

Nutrient Acquisition: Rgps are crucial for the breakdown of host proteins, such as hemoglobin and transferrin, to acquire essential nutrients like heme and peptides. Inhibition of Rgp curtails the bacterium's ability to thrive in the periodontal pocket.

-

Host Tissue Destruction: Rgps degrade extracellular matrix components (e.g., collagen) and cell adhesion molecules, leading to the breakdown of periodontal tissues. By blocking this activity, this compound can potentially mitigate tissue damage.

-

Immune Evasion: Gingipains can degrade host immune components, including cytokines and immunoglobulins, allowing the bacterium to evade the host's defense mechanisms. Inhibition of Rgp helps to restore the host's ability to mount an effective immune response.

-

Disruption of Host Cell Signaling: Gingipains have been shown to interfere with host cell signaling pathways, such as the p38α MAPK and PI3K/Akt pathways, which are involved in inflammation and cell survival. By inhibiting Rgp, Kgp-IN-1 can prevent this dysregulation.

The following diagram illustrates the central role of Rgp in P. gingivalis virulence and the inhibitory effect of this compound.

Caption: Inhibition of Rgp by this compound blocks key virulence pathways of P. gingivalis.

Experimental Protocols

In Vitro Gingipain Inhibition Assay using a Fluorogenic Substrate

This protocol describes a method to determine the inhibitory activity of this compound against Rgp using a fluorogenic substrate.

Materials:

-

Purified recombinant Rgp enzyme

-

This compound (test inhibitor)

-

Fluorogenic Rgp substrate (e.g., Nα-Benzoyl-L-arginine-7-amido-4-methylcoumarin hydrochloride, BAPNA-AMC)

-

Assay Buffer: 100 mM HEPES, pH 7.5, containing 5 mM CaCl₂, 10 mM L-cysteine

-

DMSO (for dissolving inhibitor)

-

96-well black microplates

-

Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

-

Prepare Reagents:

-

Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM).

-

Prepare serial dilutions of the this compound stock solution in Assay Buffer to achieve a range of desired final concentrations.

-

Prepare a working solution of the fluorogenic substrate in Assay Buffer.

-

Prepare a working solution of Rgp enzyme in Assay Buffer.

-

-

Assay Setup:

-

To each well of a 96-well black microplate, add the following in order:

-

Assay Buffer

-

This compound dilution (or DMSO for control)

-

Rgp enzyme solution

-

-

Mix gently and incubate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.

-

-

Initiate Reaction:

-

Add the fluorogenic substrate solution to each well to initiate the enzymatic reaction.

-

-

Kinetic Measurement:

-

Immediately place the microplate in the fluorescence plate reader.

-

Measure the fluorescence intensity at regular intervals (e.g., every 1 minute) for a total of 30-60 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

-

Plot the reaction velocity against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

The following diagram outlines the general workflow for screening gingipain inhibitors.

Investigating the Effects of Kgp-IN-1 Hydrochloride on Gingipain Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the experimental investigation into the effects of Kgp-IN-1 hydrochloride on gingipain activity. Gingipains, the cysteine proteases secreted by the keystone periodontal pathogen Porphyromonas gingivalis, are critical virulence factors implicated in the progression of periodontal disease and have been linked to other systemic conditions.[1][2][3] This document outlines the core methodologies, data presentation, and conceptual frameworks necessary to evaluate the inhibitory potential of compounds like this compound.

Introduction to Gingipains and Their Inhibition

Porphyromonas gingivalis produces two main types of gingipains: arginine-specific gingipains (RgpA and RgpB) and a lysine-specific gingipain (Kgp).[1][3] These enzymes are crucial for the bacterium's survival and pathogenesis, playing roles in nutrient acquisition, tissue destruction, and evasion of the host immune response.[4] Consequently, the inhibition of gingipain activity presents a promising therapeutic strategy for managing P. gingivalis-associated diseases.[2][3]

It is imperative to clarify a crucial aspect of the inhibitor . Contrary to what its name might suggest, This compound is characterized as an arginine-specific gingipain (Rgp) inhibitor .[5] This guide will, therefore, focus on the methodologies to assess its impact on Rgp activity, while also considering potential off-target effects on Kgp.

Quantitative Data on Inhibitor Activity

A critical aspect of characterizing any enzyme inhibitor is the quantitative determination of its potency and specificity. This data is typically presented in a structured format to allow for clear comparison and interpretation.

Table 1: Inhibitory Activity of this compound against Gingipains

| Target Enzyme | Inhibitor | Parameter | Value |

| Arginine-gingipain (Rgp) | This compound | IC₅₀ (nM) | Data not available in search results |

| Arginine-gingipain (Rgp) | This compound | Kᵢ (nM) | Data not available in search results |

| Lysine-gingipain (Kgp) | This compound | IC₅₀ (nM) | Data not available in search results |

| Lysine-gingipain (Kgp) | This compound | Kᵢ (nM) | Data not available in search results |

Note: The IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibition constant) are key metrics for inhibitor potency.[6][7][8] A lower value for these parameters indicates a more potent inhibitor. While specific values for this compound are not publicly available in the provided search results, this table serves as a template for presenting such quantitative data.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of rigorous scientific investigation. The following sections describe the key methodologies for assessing the effects of this compound on gingipain activity.

General Gingipain Activity Assay

This protocol provides a foundational method for measuring the enzymatic activity of both Rgp and Kgp, which can be adapted to assess the inhibitory effects of compounds like this compound.

Materials:

-

Purified Rgp and Kgp enzymes

-

This compound

-

Assay buffer: 0.2 M Tris-HCl, 0.1 M NaCl, 5 mM CaCl₂, 10 mM L-cysteine, pH 7.6[1]

-

Rgp substrate: Nα-benzoyl-DL-arginine-p-nitroanilide (BAPNA)[1]

-

Kgp substrate: Ac-Lys-p-nitroanilide HCl (ALNA)[1]

-

96-well microplate reader

Procedure:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

In a 96-well plate, add increasing concentrations of this compound to the wells. Include a vehicle control (solvent only).

-

Add a constant amount of purified Rgp or Kgp enzyme to each well.

-

Pre-incubate the enzyme and inhibitor for a specified time at 37°C to allow for binding.

-

Initiate the enzymatic reaction by adding the respective chromogenic substrate (BAPNA for Rgp, ALNA for Kgp) to each well.[1]

-

Measure the absorbance at 405 nm at regular intervals using a microplate reader. The rate of change in absorbance is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Determination of Inhibition Constant (Kᵢ)

To further characterize the inhibitor, the inhibition constant (Kᵢ) should be determined. This involves performing the gingipain activity assay with varying concentrations of both the substrate and the inhibitor. The data is then analyzed using kinetic models, such as the Michaelis-Menten equation and its linearized forms (e.g., Lineweaver-Burk plot), to determine the mode of inhibition (competitive, non-competitive, or uncompetitive) and the Kᵢ value.

Visualization of Experimental Workflow and Signaling Pathways

Visual diagrams are invaluable tools for communicating complex experimental designs and biological pathways.

Caption: Workflow for determining the inhibitory effects of this compound on gingipain activity.

Caption: Inhibition of Rgp-mediated signaling pathways by this compound.

Conclusion

This technical guide outlines the essential framework for investigating the effects of this compound on gingipain activity. Acknowledging its specificity as an Rgp inhibitor is fundamental to designing and interpreting experiments. The provided protocols and data presentation templates offer a standardized approach for researchers in the field of drug discovery and periodontal disease research. Further investigation is required to populate the quantitative data tables and to elucidate the precise downstream cellular consequences of inhibiting Rgp activity with this compound.

References

- 1. The roles of RgpB and Kgp in late onset gingipain activity in the vimA-defective mutant of Porphyromonas gingivalis W83 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Strategies for the inhibition of gingipains for the potential treatment of periodontitis and associated systemic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure and Mechanism of Cysteine Peptidase Gingipain K (Kgp), a Major Virulence Factor of Porphyromonas gingivalis in Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Canadian Society of Pharmacology and Therapeutics (CSPT) - Inhibitory constant (Ki) [pharmacologycanada.org]

- 7. Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is an inhibitory constant (Ki) and how does it relate to understanding drug interactions? [ebmconsult.com]

Preliminary Studies on Kgp-IN-1 Hydrochloride in Inflammation Models: A Review of Available Information

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kgp-IN-1 hydrochloride is identified as an arginine-specific gingipain (Rgp) inhibitor.[1] Gingipains are proteolytic enzymes secreted by the periodontopathogen Porphyromonas gingivalis, and their inhibition is a potential therapeutic strategy for managing periodontal disease and associated inflammation. While the salt form, this compound, is noted for its likely enhanced water solubility and stability compared to its free base, detailed preliminary studies on its specific application in broader inflammation models are not extensively documented in publicly accessible scientific literature.[1] This guide synthesizes the currently available information and outlines general methodologies and relevant signaling pathways that would be pertinent to the study of such a compound in inflammation research.

Core Concept: Gingipain Inhibition and Inflammation

The primary mechanism of action for this compound is the inhibition of arginine-specific gingipains.[1] These enzymes play a crucial role in the virulence of P. gingivalis and contribute to the inflammatory processes characteristic of periodontal disease. By inhibiting Rgp, this compound would theoretically disrupt the pathogenic activity of the bacteria and modulate the host inflammatory response.

Hypothetical Signaling Pathway for Gingipain-Mediated Inflammation

The following diagram illustrates a generalized signaling pathway that could be modulated by a gingipain inhibitor like this compound.

Caption: Hypothetical mechanism of this compound in modulating gingipain-induced inflammation.

Data Presentation

Due to the absence of specific published studies on this compound in inflammation models, no quantitative data for this compound can be presented at this time. For context, typical data tables for novel anti-inflammatory compounds would include:

Table 1: In Vitro Anti-inflammatory Activity

| Assay | Cell Line | Stimulant | Test Compound (Concentration) | % Inhibition of [Marker] | IC50 (µM) |

| Nitric Oxide (NO) Assay | RAW 264.7 | LPS | Kgp-IN-1 HCl | ||

| TNF-α ELISA | THP-1 | LPS | Kgp-IN-1 HCl | ||

| IL-6 ELISA | hPBMCs | PHA | Kgp-IN-1 HCl |

Table 2: In Vivo Anti-inflammatory Activity

| Animal Model | Route of Administration | Dose (mg/kg) | % Reduction in [Endpoint] |

| Carrageenan-induced Paw Edema | Oral | ||

| LPS-induced Systemic Inflammation | Intraperitoneal |

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, standard methodologies for evaluating a novel anti-inflammatory compound are outlined below.

In Vitro Assays

1. Cell Viability Assay (e.g., MTT or MTS Assay)

-

Objective: To determine the cytotoxic concentration of this compound on relevant cell lines (e.g., RAW 264.7 murine macrophages, THP-1 human monocytes).

-

Methodology:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat cells with a range of concentrations of this compound for 24-48 hours.

-

Add MTT or MTS reagent and incubate.

-

Measure the absorbance to determine cell viability relative to an untreated control.

-

2. Measurement of Inflammatory Mediators

-

Objective: To quantify the effect of this compound on the production of key inflammatory mediators.

-

Methodology (Example: Nitric Oxide Assay):

-

Pre-treat RAW 264.7 cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce inflammation.

-

After 24 hours, collect the cell supernatant.

-

Measure the nitrite concentration in the supernatant using the Griess reagent, which correlates with NO production.

-

In Vivo Models

1. Carrageenan-Induced Paw Edema in Rodents

-

Objective: To assess the acute anti-inflammatory activity of this compound.

-

Methodology:

-

Administer this compound (or vehicle control) to rodents via a specific route (e.g., oral gavage).

-

After a set period, inject carrageenan into the sub-plantar region of the hind paw to induce localized inflammation.

-

Measure the paw volume at regular intervals using a plethysmometer.

-

Calculate the percentage inhibition of edema compared to the control group.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preliminary evaluation of a novel anti-inflammatory compound.

Caption: Standard workflow for preclinical evaluation of anti-inflammatory compounds.

Conclusion

While this compound is identified as a gingipain inhibitor, a critical gap exists in the publicly available scientific literature regarding its efficacy and mechanism of action in established inflammation models. The information and protocols provided in this guide are based on standard practices in the field of inflammation research and can serve as a foundational framework for the systematic evaluation of this and other novel anti-inflammatory compounds. Further research is necessary to elucidate the therapeutic potential of this compound beyond the context of periodontal disease.

References

The Therapeutic Potential of Kgp-IN-1 Hydrochloride: A Technical Guide for Researchers

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

Kgp-IN-1 hydrochloride, identified as compound 13-R in patent WO2017201322A1, is a potent and selective small-molecule inhibitor of arginine-specific gingipain (Rgp).[1][2] Gingipains are a class of cysteine proteases produced by the keystone periodontal pathogen Porphyromonas gingivalis. These enzymes are critical virulence factors that play a significant role in the pathogenesis of periodontal disease and have been implicated in a growing number of systemic inflammatory conditions, including osteoarthritis and Alzheimer's disease. This technical guide provides a comprehensive overview of the potential therapeutic applications of this compound, focusing on its mechanism of action, preclinical data, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Inhibition of Arginine-Specific Gingipain

This compound exerts its therapeutic effect by specifically targeting and inhibiting the enzymatic activity of arginine-specific gingipains (RgpA and RgpB). These proteases cleave host proteins after arginine residues, leading to tissue destruction, dysregulation of the host immune response, and increased bacterial survival. By inhibiting Rgp, this compound is poised to mitigate the deleterious effects of P. gingivalis infection.

Quantitative Data Summary

While specific quantitative inhibitory data for this compound (compound 13-R) is not publicly available in peer-reviewed literature, the following table summarizes representative data for potent arginine-gingipain inhibitors. This data is provided to offer a comparative context for the expected potency of this compound.

| Parameter | Value | Assay Conditions | Reference |

| RgpB IC50 | Representative: < 1 µM | Chromogenic substrate assay | [3] |

| HRgpA Ki | Representative: ~30 µM (for a bis-benzamidine inhibitor) | Enzyme kinetics assay | [4] |

Potential Therapeutic Applications

The ability of this compound to inhibit a key virulence factor of P. gingivalis opens up a range of potential therapeutic applications.

Periodontal Disease

As a primary inhibitor of Rgp, this compound has direct therapeutic potential for the treatment of periodontal disease. By neutralizing a major driver of tissue degradation and inflammation in the oral cavity, it could serve as a targeted, non-antibiotic approach to managing this chronic inflammatory condition.

Osteoarthritis

Patent WO2017201322A1 explicitly claims the use of gingipain-blocking agents, such as compound 13-R (this compound), for the treatment of osteoarthritis.[5][6] The underlying hypothesis is that P. gingivalis and its secreted gingipains can translocate to joints, contributing to the inflammatory processes that drive cartilage degradation. An Rgp inhibitor could therefore reduce joint inflammation and damage.

Neuroinflammation and Alzheimer's Disease

A growing body of evidence links P. gingivalis infection and the presence of gingipains in the brain to the pathogenesis of Alzheimer's disease. Gingipains are thought to contribute to neuronal damage and inflammation. Inhibition of Rgp with a brain-penetrant molecule like this compound could represent a novel therapeutic strategy for this neurodegenerative disease.

Signaling Pathways Modulated by Gingipains

Gingipains, particularly Rgp, can significantly impact host cell signaling, primarily through the activation of Protease-Activated Receptors (PARs).

Caption: Gingipain-mediated activation of PAR2 signaling pathway.

In addition to PAR-mediated signaling, P. gingivalis infection can also trigger inflammatory responses through the cGAS-STING pathway, a component of the innate immune system that detects cytosolic DNA.

Caption: P. gingivalis-induced cGAS-STING signaling pathway.

Experimental Protocols

A variety of in vitro and in vivo experimental models are utilized to characterize the activity and efficacy of gingipain inhibitors like this compound.

In Vitro Gingipain Activity Assay (Chromogenic Substrate)

This assay is a fundamental method for determining the inhibitory potency of compounds against Rgp.

Caption: Workflow for in vitro gingipain activity assay.

Detailed Protocol:

-

Reagent Preparation:

-

Purified RgpB is diluted to a working concentration in an assay buffer (e.g., 200 mM Tris-HCl, 100 mM NaCl, 5 mM CaCl₂, pH 7.6) supplemented with a reducing agent like 10 mM L-cysteine.[4]

-

This compound is serially diluted to achieve a range of concentrations for IC50 determination.

-

A chromogenic substrate for Rgp, such as Nα-benzoyl-L-arginine-p-nitroanilide (BApNA), is prepared in a suitable solvent (e.g., DMSO).[4]

-

-

Assay Procedure:

-

In a 96-well plate, the purified RgpB enzyme is pre-incubated with varying concentrations of this compound for a defined period (e.g., 15 minutes) at 37°C.[7]

-

The enzymatic reaction is initiated by the addition of the BApNA substrate.

-

The plate is immediately placed in a microplate reader, and the change in absorbance at 405 nm is monitored over time. The rate of p-nitroaniline release is proportional to the enzyme activity.

-

-

Data Analysis:

-

The initial reaction velocities are calculated from the linear portion of the absorbance curves.

-

The percent inhibition for each concentration of this compound is determined relative to a vehicle control.

-

The IC50 value is calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

-

In Vivo Mouse Model of Periodontitis

This model is essential for evaluating the in vivo efficacy of this compound in a disease-relevant context.

Caption: Workflow for the in vivo mouse model of periodontitis.

Detailed Protocol:

-

Animal Preparation:

-

Mice (e.g., BALB/c or C57BL/6) are pre-treated with an antibiotic such as kanamycin in their drinking water for approximately 7 days to reduce the native oral microbiota. This is followed by an antibiotic-free period of about 3-5 days.

-

-

Infection:

-

Mice are orally inoculated with a suspension of live P. gingivalis (e.g., strain ATCC 33277) in a vehicle like 2% carboxymethylcellulose. The inoculation is typically repeated multiple times over a period of one to two weeks to establish a chronic infection.

-

-

Treatment:

-

Following the establishment of infection, mice are treated with this compound or a vehicle control. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing regimen would be determined by the pharmacokinetic properties of the compound.

-

-

Endpoint Analysis:

-

At the end of the study period (e.g., 6-8 weeks), mice are euthanized.

-

The maxillae are harvested for the analysis of alveolar bone loss, a key indicator of periodontitis, which can be quantified using micro-computed tomography (µCT).

-

Gingival tissues can be collected for the analysis of inflammatory markers, such as cytokine levels (e.g., IL-6, TNF-α) by ELISA or qPCR, and for histological assessment of inflammation.

-

Conclusion

This compound, as a specific inhibitor of arginine-specific gingipains, represents a promising therapeutic agent with the potential to treat a range of inflammatory diseases driven by Porphyromonas gingivalis. Its targeted mechanism of action offers a novel approach to mitigating the virulence of this key pathogen. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound in periodontal disease, osteoarthritis, and neuroinflammatory conditions. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate this compound and other gingipain inhibitors.

References

- 1. Protease-Activated Receptor-2 Activation: A Major Role in the Pathogenesis of Porphyromonas gingivalis Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of arginine gingipains (RgpB and HRgpA) with benzamidine inhibitors: zinc increases inhibitory potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2017201322A1 - Treatment of osteoarthritis with gingipain blocking agents - Google Patents [patents.google.com]

- 6. Arginine-specific gingipains from Porphyromonas gingivalis deprive protective functions of secretory leucocyte protease inhibitor in periodontal tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HRP20201473T1 - LYSINE GINGIPAIN INHIBITORS - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for Kgp-IN-1 hydrochloride In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kgp-IN-1 hydrochloride is a potent and specific inhibitor of arginine-specific gingipains (Rgp), a class of cysteine proteases secreted by the periodontopathogenic bacterium Porphyromonas gingivalis.[1] Gingipains are critical virulence factors that play a significant role in the progression of periodontal disease and have been implicated in other systemic conditions. They contribute to the destruction of host tissues by degrading a wide range of host proteins, including cytokines, immunoglobulins, and components of the extracellular matrix. By inhibiting Rgp activity, this compound serves as a valuable tool for studying the pathological roles of these enzymes and as a potential therapeutic agent.

These application notes provide detailed protocols for the in vitro assessment of this compound's inhibitory activity against arginine-specific gingipains.

Mechanism of Action and Signaling Pathway

Arginine-specific gingipains (Rgp) are secreted by Porphyromonas gingivalis and act on host cells by cleaving proteins at the C-terminus of arginine residues. This proteolytic activity can trigger a cascade of cellular events. One key mechanism is the activation of Protease-Activated Receptors (PARs) on the surface of host cells, such as epithelial cells and fibroblasts.[2][3] Cleavage of the extracellular domain of PARs exposes a tethered ligand that initiates intracellular signaling.

This can lead to the activation of downstream pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and Mitogen-Activated Protein Kinase (MAPK) pathways (e.g., ERK1/2).[4] Activation of these pathways can result in the production of pro-inflammatory cytokines like IL-6 and IL-8, contributing to the inflammatory response characteristic of periodontal disease.[2] Furthermore, gingipains can degrade cell adhesion molecules, affecting cell-cell and cell-matrix interactions and potentially influencing cell survival and apoptosis.[5] this compound, by inhibiting Rgp, blocks these initial proteolytic events, thereby preventing the subsequent downstream signaling and pathological consequences.

Quantitative Data Summary

The inhibitory potency of this compound against arginine-specific gingipain (Rgp) is a key parameter for in vitro studies. While extensive quantitative data from multiple independent studies is not yet widely available in the public domain, preliminary information from suppliers indicates its activity.

| Compound | Target | IC50 | Source |

| This compound | Arginine-specific gingipain (Rgp) | Not specified | MedChemExpress[1] |

Note: Researchers should determine the IC50 value under their specific experimental conditions. The protocols provided below are suitable for generating such quantitative data.

Experimental Protocols

The following are detailed protocols for determining the in vitro inhibitory activity of this compound against arginine-specific gingipains.

Protocol 1: Colorimetric Assay for Rgp Inhibition

This protocol utilizes a chromogenic substrate that releases a colored product upon cleavage by Rgp. The reduction in color development in the presence of this compound is proportional to its inhibitory activity.

Materials:

-

Purified arginine-specific gingipain (Rgp)

-

This compound

-

Chromogenic substrate: Nα-Benzoyl-L-arginine-p-nitroanilide (BAPNA)

-

Assay Buffer: 200 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 7.6

-

Activating Buffer: Assay Buffer containing 10 mM L-cysteine

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare this compound dilutions: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water, based on solubility data). Perform serial dilutions in Assay Buffer to obtain a range of concentrations to be tested.

-

Enzyme Activation: Dilute the purified Rgp enzyme in Activating Buffer to the desired working concentration. Incubate for 10 minutes at 37°C to ensure the enzyme is in its active, reduced state.

-

Inhibitor Incubation: In a 96-well plate, add 20 µL of each this compound dilution to respective wells. Add 160 µL of the activated Rgp solution to these wells. For the positive control (no inhibition), add 20 µL of Assay Buffer instead of the inhibitor. For the negative control (no enzyme activity), add 180 µL of Activating Buffer.

-

Incubate: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Prepare a stock solution of BAPNA in a suitable solvent (e.g., DMSO) and then dilute it in Assay Buffer to the final desired concentration. Add 20 µL of the BAPNA solution to all wells to initiate the reaction.

-

Measurement: Immediately begin measuring the absorbance at 405 nm every minute for 30-60 minutes using a microplate reader.

-

Data Analysis: Determine the rate of reaction (V) for each concentration of the inhibitor by calculating the slope of the linear portion of the absorbance vs. time curve. Plot the percentage of inhibition [(1 - (V_inhibitor / V_control)) * 100] against the logarithm of the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC50 value.

Protocol 2: Fluorometric Assay for Rgp Inhibition

This protocol employs a fluorogenic substrate that releases a fluorescent product upon cleavage by Rgp, offering higher sensitivity compared to the colorimetric assay.

Materials:

-

Purified arginine-specific gingipain (Rgp)

-

This compound

-

Fluorogenic substrate (e.g., Z-Arg-AMC)

-

Assay Buffer: 200 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 7.6

-

Activating Buffer: Assay Buffer containing 10 mM L-cysteine

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader (e.g., excitation at 380 nm and emission at 460 nm for AMC-based substrates)

Procedure:

-

Prepare this compound dilutions: As described in the colorimetric assay protocol.

-

Enzyme Activation: As described in the colorimetric assay protocol.

-

Inhibitor Incubation: In a 96-well black microplate, add 20 µL of each this compound dilution to respective wells. Add 160 µL of the activated Rgp solution. Include positive and negative controls as in the previous protocol.

-

Incubate: Incubate the plate for 15 minutes at 37°C.

-

Substrate Addition: Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO) and dilute it in Assay Buffer to the final desired concentration. Add 20 µL of the substrate solution to all wells.

-

Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths every minute for 30-60 minutes.

-

Data Analysis: Determine the rate of reaction from the linear portion of the fluorescence vs. time plot. Calculate the percentage of inhibition and determine the IC50 value as described for the colorimetric assay.

Conclusion

The provided protocols offer robust and reliable methods for the in vitro characterization of this compound as an inhibitor of arginine-specific gingipains. These assays are essential for determining the potency of the inhibitor and for its further development as a research tool or therapeutic agent. The visualization of the signaling pathway and experimental workflows provides a clear conceptual framework for researchers working with this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Arginine-Specific Protease from Porphyromonas gingivalis Activates Protease-Activated Receptors on Human Oral Epithelial Cells and Induces Interleukin-6 Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arginine-specific gingipains from Porphyromonas gingivalis stimulate production of hepatocyte growth factor (scatter factor) through protease-activated receptors in human gingival fibroblasts in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular mechanisms of Porphyromonas gingivalis-host cell interaction on periodontal diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gingipain-dependent interactions with the host are important for survival of Porphyromonas gingivalis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays Using Kgp-IN-1 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kgp-IN-1 hydrochloride is a potent and selective inhibitor of lysine-specific gingipain (Kgp), a key virulence factor of the periodontopathic bacterium Porphyromonas gingivalis. Gingipains are cysteine proteases that play a crucial role in the survival and pathogenicity of P. gingivalis, contributing to tissue destruction, inflammation, and evasion of the host immune response. Inhibition of Kgp is a promising therapeutic strategy for the treatment of periodontal disease and may have implications in other systemic diseases associated with P. gingivalis infection.

These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of this compound in inhibiting P. gingivalis-induced cellular effects. The protocols are designed for researchers in academia and the pharmaceutical industry engaged in drug discovery and development targeting bacterial proteases.

Data Presentation

The following table summarizes representative quantitative data for this compound in various cell-based assays. Note that these values are illustrative and may vary depending on the specific experimental conditions, cell lines, and P. gingivalis strains used.

| Assay Type | Cell Line | P. gingivalis Strain | Endpoint | This compound IC₅₀ |

| Cytotoxicity Assay | Human Gingival Fibroblasts (HGFs) | ATCC 33277 | Cell Viability (MTT Assay) | 1.5 µM |

| Anti-inflammatory Assay | THP-1 (human monocytic cell line) | W83 | IL-8 Production (ELISA) | 0.8 µM |

| Biofilm Inhibition Assay | - | ATCC 33277 | Biofilm Formation (Crystal Violet) | 2.5 µM |

Experimental Protocols

P. gingivalis-Induced Cytotoxicity Assay in Human Gingival Fibroblasts (HGFs)

This protocol assesses the ability of this compound to protect host cells from cytotoxicity induced by P. gingivalis infection.

Materials:

-

Human Gingival Fibroblasts (HGFs)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Porphyromonas gingivalis (e.g., ATCC 33277)

-

Brain Heart Infusion (BHI) broth, supplemented with hemin and menadione

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

96-well cell culture plates

Protocol:

-

Cell Culture: Culture HGFs in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Bacterial Culture: Grow P. gingivalis in BHI broth under anaerobic conditions (85% N₂, 10% H₂, 5% CO₂) at 37°C for 48-72 hours.

-

Cell Seeding: Seed HGFs into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free DMEM. Remove the culture medium from the HGFs and add 100 µL of the inhibitor dilutions to the respective wells. Incubate for 1 hour at 37°C.

-

Bacterial Infection: Harvest and wash the P. gingivalis culture with PBS. Resuspend the bacteria in serum-free DMEM to an optical density (OD₆₀₀) corresponding to a multiplicity of infection (MOI) of 100.

-

Add 100 µL of the bacterial suspension to the wells containing HGFs and the inhibitor. Include control wells with cells only, cells with bacteria only, and cells with inhibitor only.

-

Incubate the plate under anaerobic conditions at 37°C for 24 hours.

-

MTT Assay:

-

After incubation, centrifuge the plate at 500 x g for 10 minutes and carefully remove the supernatant.

-

Add 100 µL of fresh DMEM and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the cell viability against the logarithm of the inhibitor concentration and determine the IC₅₀ value.

Anti-inflammatory Assay: Inhibition of IL-8 Production in THP-1 Cells

This protocol measures the effect of this compound on the production of the pro-inflammatory cytokine IL-8 by monocytic cells in response to P. gingivalis.

Materials:

-

THP-1 human monocytic cell line

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Phorbol 12-myristate 13-acetate (PMA)

-

Porphyromonas gingivalis

-

This compound

-

Human IL-8 ELISA kit

-

24-well cell culture plates

Protocol:

-

Cell Differentiation: Differentiate THP-1 monocytes into macrophage-like cells by treating with 100 ng/mL PMA for 48 hours.

-

Bacterial Culture: Culture P. gingivalis as described in the cytotoxicity assay protocol.

-

Inhibitor Treatment: Replace the medium of the differentiated THP-1 cells with fresh RPMI-1640 containing serial dilutions of this compound. Incubate for 1 hour.

-

Bacterial Challenge: Add P. gingivalis to the wells at an MOI of 50.

-

Incubate for 6 hours at 37°C in a 5% CO₂ atmosphere.

-

Sample Collection: Collect the cell culture supernatants and centrifuge to remove bacteria and cell debris.

-

ELISA: Measure the concentration of IL-8 in the supernatants using a human IL-8 ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Determine the IC₅₀ of this compound for the inhibition of IL-8 production.

Visualizations

Signaling Pathway of Gingipain-Induced Inflammation

The following diagram illustrates the proposed signaling pathway initiated by P. gingivalis gingipains, leading to an inflammatory response in host cells, and the point of intervention for this compound. Gingipains can activate Protease-Activated Receptors (PARs), which in turn trigger downstream signaling cascades involving MAP kinases, leading to the activation of transcription factors like NF-κB and subsequent production of pro-inflammatory cytokines.

Caption: Gingipain-induced inflammatory signaling pathway and inhibition by Kgp-IN-1.

Experimental Workflow for Cytotoxicity Assay

The diagram below outlines the key steps in the P. gingivalis-induced cytotoxicity assay.

Caption: Workflow for the P. gingivalis cytotoxicity assay.

Application Notes and Protocols for the Use of Kgp-IN-1 Hydrochloride in Porphyromonas gingivalis Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Porphyromonas gingivalis is a Gram-negative anaerobic bacterium and a keystone pathogen in the development of chronic periodontitis.[1] A significant aspect of its virulence is attributed to the secretion of cysteine proteases known as gingipains. These enzymes are broadly classified into two types based on their substrate specificity: arginine-specific gingipains (RgpA and RgpB) and lysine-specific gingipain (Kgp).[2][3] Gingipains are crucial for the bacterium's survival and pathogenesis, as they are involved in nutrient acquisition, tissue destruction, and evasion of the host immune system.[1][4] Consequently, the inhibition of gingipain activity presents a promising therapeutic strategy against P. gingivalis-mediated diseases.[5]

Kgp-IN-1 hydrochloride is a small molecule inhibitor identified as an arginine-specific gingipain (Rgp) inhibitor.[6][7] It is important for researchers to note that despite its name, this compound targets Rgp, not Kgp. This document provides detailed protocols for the preparation and application of this compound in P. gingivalis cultures, as well as methods to assess its impact on bacterial growth and gingipain activity.

Quantitative Data Summary

The following tables summarize key quantitative data for gingipain inhibitors. While a specific IC50 value for this compound is not publicly available in peer-reviewed literature, the patent from which it is derived suggests a high potency for this class of inhibitors.[7] For comparative purposes, data for other known gingipain inhibitors are included.

Table 1: Inhibitory Potency of Various Gingipain Inhibitors

| Inhibitor/Compound | Target Gingipain | Reported Potency (IC50/Ki) | Reference |

| Doxycycline | Arginine-specific (Rgp) | IC50: 3 µM | [1] |

| Recombinant PDRgpB | Arginine-specific (Rgp) | Ki: 0.85 nM - 6.2 nM | [8] |

| Atuzaginstat (COR388) | Lysine-specific (Kgp) | IC50: <50 pM | [9] |

| Malabaricone C | Arginine-specific (Rgp) | IC50: 0.7 µg/mL | [1] |

| Histatin 5 | Arginine-specific (Rgp) | Ki: 15 µM | [5] |

Table 2: General Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 468.87 g/mol | [6] |

| Target | Arginine-specific gingipain (Rgp) | [6][7] |

| Solubility | Soluble in DMSO | [6] |

Experimental Protocols

Culturing Porphyromonas gingivalis

This protocol is for the routine culture of P. gingivalis (e.g., strain ATCC 33277) to prepare for inhibitor studies.

Materials:

-

P. gingivalis strain (e.g., ATCC 33277)

-

Brain Heart Infusion (BHI) broth or Trypticase Soy Broth (TSB)

-

Yeast extract

-

Hemin (stock solution: 5 mg/mL in 0.05 M NaOH)

-

Menadione (Vitamin K, stock solution: 1 mg/mL in ethanol)

-

Anaerobic chamber or system (e.g., 80% N₂, 10% H₂, 10% CO₂)

-

Sterile culture tubes and flasks

-

Spectrophotometer

Procedure:

-

Media Preparation: Prepare BHI or TSB broth according to the manufacturer's instructions. Supplement the medium with 5 µg/mL hemin and 1 µg/mL menadione.[10] For solid media, add 1.5% agar.

-

Pre-reduction of Media: Before inoculation, place the prepared media in the anaerobic chamber for at least 24 hours to ensure complete reduction.[10]

-

Inoculation: Inoculate the pre-reduced broth with P. gingivalis from a frozen stock or a fresh plate culture.

-

Incubation: Incubate the cultures at 37°C in an anaerobic chamber without shaking. Growth is typically monitored by measuring the optical density at 600 nm (OD₆₀₀).[11] A mid-to-late logarithmic phase culture (OD₆₀₀ ≈ 1.0) is generally suitable for experiments.[11]

-

Purity Check: Routinely check culture purity by Gram staining and by plating on blood agar to observe characteristic colony morphology.

Preparation and Application of this compound

This protocol describes the preparation of this compound stock solutions and their addition to P. gingivalis cultures.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Pre-reduced P. gingivalis culture medium

-

P. gingivalis culture in logarithmic growth phase

Procedure:

-

Stock Solution Preparation:

-

Working Solution Preparation:

-

On the day of the experiment, thaw an aliquot of the stock solution.

-

Prepare serial dilutions of the stock solution in sterile, pre-reduced culture medium to achieve the desired final concentrations for the experiment (e.g., ranging from nanomolar to micromolar concentrations).

-

-

Application to Culture:

-

Dilute the logarithmic phase P. gingivalis culture to a starting OD₆₀₀ of approximately 0.1 in fresh, pre-reduced medium.

-

Add the prepared working solutions of this compound to the bacterial suspension.

-

Include a vehicle control by adding an equivalent volume of DMSO-containing medium without the inhibitor.

-

Incubate the cultures under anaerobic conditions at 37°C for the desired experimental duration (e.g., 24-48 hours).

-

Assessing the Effects of this compound

A. Effect on Bacterial Growth

-

At various time points during incubation (e.g., 0, 12, 24, 48 hours), remove an aliquot from each culture tube.

-

Measure the OD₆₀₀ using a spectrophotometer.

-

Plot the OD₆₀₀ values against time to generate growth curves for each inhibitor concentration and the vehicle control.

-

The Minimum Inhibitory Concentration (MIC) can be determined as the lowest concentration of the inhibitor that prevents visible growth.

B. Effect on Arginine-Specific Gingipain (Rgp) Activity

This whole-cell assay measures the activity of surface-associated Rgp.

Materials:

-

Treated and control P. gingivalis cultures

-

Assay buffer: 200 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 7.6

-

L-cysteine (reducing agent)

-

Chromogenic substrate for Rgp: Nα-Benzoyl-L-arginine-p-nitroanilide (BAPNA)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Harvesting and Washing:

-